Product packaging for 4-(3-Methylphenyl)butane-2-thiol(Cat. No.:)

4-(3-Methylphenyl)butane-2-thiol

Cat. No.: B15244043
M. Wt: 180.31 g/mol
InChI Key: WEQAPYLKGQCUDL-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)butane-2-thiol is an organic sulfur compound with the molecular formula C11H16S and a molecular weight of 180.31 g/mol . Its CAS registry number is 1500278-01-2 . This compound belongs to the class of organosulfur chemicals known as thiols (or mercaptans), which are characterized by the presence of a sulfhydryl (-SH) functional group . Thiol groups are well-known for their ability to coordinate with various metal ions, making thiol-functionalized molecules subjects of interest in research areas such as the development of novel adsorbents for heavy metal removal from aqueous solutions . The properties of the thiol group, including its role as a reducing agent, also make it a crucial functional group in biochemical and materials science research . The specific research applications and mechanism of action for this compound are an area for further investigation by qualified researchers. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16S B15244043 4-(3-Methylphenyl)butane-2-thiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

4-(3-methylphenyl)butane-2-thiol

InChI

InChI=1S/C11H16S/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

WEQAPYLKGQCUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C)S

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of Thiol Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis of Thiol Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules, including thiols. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the elucidation of the molecular skeleton and the connectivity of atoms. For a compound like 4-(3-Methylphenyl)butane-2-thiol, both ¹H and ¹³C NMR would provide crucial data for its structural confirmation.

In the ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the 3-methylphenyl group would typically appear in the downfield region, generally between 7.0 and 7.5 ppm. The methyl group attached to the benzene (B151609) ring would produce a singlet at a chemical shift of around 2.3 ppm. The protons of the butyl chain would exhibit more complex splitting patterns due to spin-spin coupling. For instance, the proton attached to the sulfur atom (the thiol proton) often appears as a broad singlet, though its chemical shift can be variable and it may couple with adjacent protons. The protons on the carbon adjacent to the thiol group and the phenyl group would show characteristic multiplets.

The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. For this compound, one would anticipate distinct signals for each of the 11 carbon atoms, unless there is accidental overlap. The carbons of the aromatic ring would resonate in the range of 120-140 ppm, while the aliphatic carbons of the butane (B89635) chain would appear in the upfield region. The carbon bearing the thiol group would have a characteristic chemical shift, typically in the range of 25-45 ppm for similar structures chemicalbook.com. The methyl group on the phenyl ring would also have a distinct signal around 21 ppm.

The analysis of splitting patterns, or multiplicity, in ¹H NMR spectra is governed by the n+1 rule, where 'n' is the number of neighboring equivalent protons youtube.com. This allows for the determination of the connectivity of different proton environments within the molecule. For example, the CH₂ group adjacent to the CH(SH) group would likely appear as a triplet if coupled to two equivalent protons.

Table 1: Predicted ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 7.5120 - 140
Ar-CH₃~2.3~21
-CH(SH)-Variable, multiplet25 - 45
-CH₂- (aliphatic)MultipletsUpfield region
-CH₃ (aliphatic)MultipletUpfield region
-SHBroad singlet, variable-

Note: These are predicted values based on general principles and data for similar structures. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Thiol Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups within a molecule by probing their vibrational modes. For this compound, these methods are particularly useful for confirming the presence of the thiol (-SH) group and the substituted benzene ring.

In an IR spectrum, the S-H stretching vibration is a key diagnostic peak for thiols. This absorption is typically weak and appears in the region of 2550-2600 cm⁻¹ mdpi.com. Its position can be influenced by hydrogen bonding mdpi.com. The C-S stretching vibration is also characteristic of thiols and usually appears as a weak to medium band in the range of 600-800 cm⁻¹.

The aromatic ring of this compound would give rise to several characteristic absorptions in the IR spectrum. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which typically appear as a series of bands in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ range. The presence of a methyl group on the ring is also identifiable through its characteristic C-H stretching and bending vibrations.

Raman spectroscopy provides complementary information to IR spectroscopy. The S-H stretching vibration is also observable in Raman spectra, as is the C-S stretch rsc.org. A significant advantage of Raman spectroscopy is in the analysis of molecules in aqueous solution spiedigitallibrary.org. For aromatic thiols, Surface-Enhanced Raman Spectroscopy (SERS) can be a particularly sensitive technique, providing detailed information about the interaction of the thiol with a metal surface spiedigitallibrary.orgacs.org.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional Group Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹) Intensity
-SHS-H Stretch2550 - 26002550 - 2600Weak
C-SC-S Stretch600 - 800600 - 800Weak to Medium
Aromatic C-HC-H Stretch> 3000> 3000Medium to Strong
Aromatic C=CC=C Stretch1450 - 16001450 - 1600Medium to Strong
Aromatic C-HOut-of-plane Bend690 - 900-Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions in Thiol-Containing Molecules

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum would be dominated by the absorptions of the aromatic chromophore. Aliphatic thiols and sulfides generally absorb between 200 and 220 nm, but these transitions are often weak and can be masked by solvent cutoffs hnue.edu.vn.

The benzene ring in the molecule is expected to exhibit characteristic π → π* transitions. Benzene itself has three main absorption bands: a strong primary band around 184 nm, a less intense band around 202 nm, and a weak, fine-structured secondary band around 255 nm hnue.edu.vn. Substitution on the benzene ring, such as the methyl and the alkylthiol groups in this compound, can cause bathochromic (to longer wavelengths) and hyperchromic (increase in absorbance) shifts of these bands hnue.edu.vn. The presence of non-bonding electrons on the sulfur atom can also lead to n → π* transitions when interacting with the aromatic system hnue.edu.vn. The UV-Vis spectrum can therefore confirm the presence of the substituted aromatic ring and provide information about the electronic environment of the molecule oup.comoup.com. The exact position and intensity of the absorption maxima would depend on the solvent used for the analysis researchgate.netdoi.org.

Mass Spectrometry (MS) Applications in Thiol Research

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is widely used in thiol research for molecular weight determination, elemental composition analysis, and structural elucidation through fragmentation patterns nih.gov.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to four or more decimal places. This high accuracy allows for the determination of the elemental composition of an ion, which is invaluable for confirming the molecular formula of a compound like this compound (C₁₁H₁₆S). By comparing the experimentally measured exact mass with the calculated theoretical mass, it is possible to unambiguously confirm the molecular formula and distinguish it from other compounds with the same nominal mass. Techniques like time-of-flight (TOF) mass analyzers are commonly used for HRMS nih.govnih.gov.

Tandem Mass Spectrometry (MS/MS or MSⁿ) is a technique where ions of a specific mass-to-charge ratio are selected, fragmented, and the resulting fragment ions are then analyzed nationalmaglab.org. This process provides detailed structural information by revealing the fragmentation pathways of the parent ion. For this compound, MS/MS would be instrumental in confirming the connectivity of the molecule.

Upon ionization, the molecular ion of this compound would undergo fragmentation through various pathways. Common fragmentation patterns for thiols include the loss of the -SH group, cleavage of the C-C bonds in the alkyl chain, and fragmentation of the aromatic ring. The fragmentation of the butyl chain would lead to a series of characteristic ions. The presence of a fixed charge, for instance through derivatization, can significantly influence the fragmentation behavior in tandem mass spectrometry nih.govacs.org. The analysis of these fragmentation patterns allows for the reconstruction of the molecular structure and provides definitive evidence for the identity of the compound researchgate.net. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is a particularly powerful method for the analysis of volatile sulfur compounds fmach.itnih.govmdpi.com.

Computational and Theoretical Chemistry of Thiols and Analogous Structures

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. acs.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. It is widely applied to predict molecular geometries, electronic properties, and vibrational frequencies. acs.org For thiol-containing molecules, DFT has been successfully used to predict acid dissociation constants (pKa) and to understand their electronic environments. acs.org

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is the orbital through which a molecule donates electrons, defining its nucleophilicity, while the LUMO is the orbital through which it accepts electrons, defining its electrophilicity. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's stability and reactivity. mdpi.com A smaller gap generally indicates higher reactivity. mdpi.com

In a computational study on a related compound, 2-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one, DFT calculations were used to determine the HOMO and LUMO energies. researchgate.net The HOMO was found to be localized on the thiazolidine (B150603) ring, while the LUMO was distributed across the phenyl ring system. researchgate.net For 4-(3-Methylphenyl)butane-2-thiol, the HOMO is expected to have significant contribution from the sulfur atom's lone pair electrons, making the thiol group a primary site for nucleophilic attack. The LUMO would likely be associated with the π-system of the methylphenyl ring.

Table 1: Representative FMO Data for an Analogous Thiol-Containing Compound

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference Compound
DFT/B3LYP-6.2-1.84.42-thioxo-3-N,(4-methylphenyl) thiazolidine-4-one

Data derived from analogous systems as specific values for this compound are not available in the cited literature. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. It transforms the complex calculated molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. nih.gov For thiol systems, NBO analysis can quantify the delocalization of the sulfur atom's lone pair electrons and analyze the charge transfer interactions between different parts of the molecule. This provides insight into the stability arising from hyperconjugation and the specific nature of the carbon-sulfur bond. nih.gov

Conformational analysis investigates the different spatial arrangements (conformers) of a molecule that arise from rotation around single bonds. lumenlearning.com For a molecule like this compound, rotation around the C-C bonds of the butane (B89635) chain leads to various staggered and eclipsed conformations. slideshare.net The butane backbone exhibits characteristic conformers such as anti and gauche arrangements. quimicaorganica.org The anti conformation, where the largest groups are positioned 180° apart, is generally the most stable due to minimized steric hindrance. quimicaorganica.org The gauche interaction, where large groups are 60° apart, introduces steric strain and is less stable. youtube.com

Computational studies on 2-substituted butanes have quantified the energy differences between conformers. nih.gov For this compound, the key dihedral angle would be along the C2-C3 bond, considering the relative positions of the methyl group and the substituted phenyl group. A potential energy surface map can be generated by systematically rotating this bond and calculating the energy at each step, revealing the energy barriers between different conformers and identifying the most stable (lowest energy) structures. nih.gov The bulky 3-methylphenyl group and the thiol group will have significant steric interactions that dictate the preferred conformation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior of Thiol Systems

While DFT calculations often focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide a view of the dynamic behavior of molecules over time. conicet.gov.ar MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with surrounding molecules, such as solvents. rsc.orgkoreascience.kr For thiol-containing systems, MD simulations can be used to study how the molecule behaves in a biological environment, for example, by simulating its interaction with water or a protein active site. rsc.orgresearchgate.net These simulations can reveal how the flexibility of the butane chain and the orientation of the thiol group change over time, which is crucial for understanding its potential interactions and functions. researchgate.net

Quantum Chemical Studies on Reaction Mechanisms and Transition States of Thiol Reactions

Quantum chemical methods are invaluable for elucidating the detailed mechanisms of chemical reactions. nih.gov By calculating the energies of reactants, products, and, most importantly, the high-energy transition states that connect them, chemists can map out the entire reaction pathway. acs.org For thiols, which are known to participate in reactions such as nucleophilic additions and S-arylation, these studies can provide deep insights. youtube.comresearchgate.net

For example, computational studies on the Michael addition of a thiol to an α,β-unsaturated carbonyl compound have shown the importance of a base-catalyzed process for the reaction to proceed efficiently. nih.gov Such calculations can explain how substituents on the reacting partners affect the reaction rate and can even lead to a change in the reaction mechanism. nih.govacs.org For this compound, quantum chemical studies could predict its reactivity in similar reactions, identifying the most likely pathways and the associated energy barriers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can accurately predict various spectroscopic parameters, which is a powerful way to validate theoretical models against experimental data. nih.gov Techniques like Time-Dependent DFT (TD-DFT) can calculate electronic absorption spectra (UV-Vis), helping to assign specific electronic transitions. nih.gov Similarly, calculations can predict vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. acs.org For complex Ni(II)-thiolate complexes, computational data has been essential for assigning features in absorption and resonance Raman spectra, linking them to specific charge transfer transitions and vibrations like the Ni-S stretch. nih.gov These predictive capabilities are crucial for interpreting experimental spectra and gaining a more profound understanding of a molecule's electronic and vibrational structure.

Biochemical and Biological Research Aspects of Thiol Functionality

Role of Thiols in Cellular Redox Homeostasis and Antioxidant Systems

Thiols are organic compounds that contain a sulfhydryl (-SH) group, and they play a multifaceted role in the intricate landscape of the human body. creative-proteomics.com At the core of their functionality is the sulfhydryl group, which gives them unique chemical properties that are critical to biological systems. creative-proteomics.com A primary function of thiols in the body is their involvement in reduction-oxidation (redox) reactions. creative-proteomics.com The sulfhydryl group readily donates electrons, making thiols potent reducing agents. creative-proteomics.com This capacity is fundamental to maintaining cellular redox homeostasis, a delicate balance between oxidizing and reducing agents that is essential for normal cellular function and to protect cells from the damaging effects of oxidative stress. researchgate.netmdpi.com

Thiol-containing compounds are crucial antioxidants that protect against lipid peroxidation caused by reactive oxygen species (ROS). researchgate.net The thiol redox status, which is the balance between thiols and their oxidized form (disulfides), is critical for determining protein structure, regulating enzyme activity, and controlling transcription factor activity. nih.govresearchgate.net Thiol antioxidants operate through various mechanisms, including acting as components of the general thiol/disulfide redox buffer, chelating metals, quenching radicals, and serving as substrates for specific redox reactions. nih.govresearchgate.net

Thiols are highly effective scavengers of reactive oxygen species (ROS), which are highly reactive molecules derived from oxygen that can damage cellular components like DNA, proteins, and lipids if left unchecked. creative-proteomics.comresearchgate.net The antioxidant properties of thiols stem from their ability to undergo one-electron oxidation, producing thiol radicals and thereby trapping free radicals. researchgate.net The sulfhydryl (-SH) groups in thiols are particularly susceptible to oxidative modification by ROS such as hydrogen peroxide (H₂O₂) and hydroxyl radicals (•OH). researchgate.netmdpi.com

The process of ROS scavenging by thiols involves the donation of a hydrogen atom from the sulfhydryl group to the ROS, neutralizing its reactivity. This process can be summarized in the following general reactions:

Reaction with hydroxyl radical (•OH): R-SH + •OH → R-S• + H₂O

Reaction with superoxide (B77818) radical (O₂•⁻): This reaction is more complex and often involves the formation of a hydroperoxyl radical (HOO•).

Reaction with hydrogen peroxide (H₂O₂): The reaction with H₂O₂ is often catalyzed by enzymes like peroxidases. nih.gov

The two-electron oxidation of a thiol by ROS like H₂O₂ results in a cysteine-sulfenic acid (SOH) intermediate, which is highly reactive. nih.gov This intermediate can then react with another thiol to form a disulfide bond (S-S). nih.gov This reversible oxidation is a key part of how thiols protect cells from oxidative damage. nih.gov

The glutathione (B108866) system is a cornerstone of the cellular antioxidant defense network and plays a pivotal role in maintaining the thiol-disulfide balance. creative-proteomics.comnih.gov Glutathione (GSH) is a tripeptide composed of glutamate, cysteine, and glycine, and it is the most abundant low-molecular-weight thiol in most cells. creative-proteomics.com The thiol group of the cysteine residue in glutathione is the active site for its antioxidant activity. creative-proteomics.com

The glutathione system works in conjunction with several enzymes to detoxify ROS and maintain redox homeostasis:

Glutathione Peroxidase (GPx): This enzyme catalyzes the reduction of hydrogen peroxide and lipid hydroperoxides using GSH as a reducing agent, producing oxidized glutathione (GSSG) and water or the corresponding alcohol. nih.gov

Glutathione Reductase (GR): This enzyme regenerates GSH from GSSG in an NADPH-dependent manner, ensuring a high GSH/GSSG ratio which is indicative of a healthy redox state. nih.gov

Glutathione S-Transferases (GSTs): These enzymes use GSH to detoxify a wide range of xenobiotics and endogenous electrophilic compounds. nih.gov

The balance between reduced glutathione (GSH) and its oxidized form, glutathione disulfide (GSSG), is a critical indicator of cellular redox status. researchgate.net Under conditions of oxidative stress, the ratio of GSH to GSSG decreases. researchgate.net The reversible formation of mixed disulfides between GSH and protein thiols, known as S-glutathionylation, is a protective mechanism against irreversible overoxidation of protein thiols and also plays a role in redox signaling. nih.gov

The maintenance of the thiol-disulfide equilibrium is crucial for a multitude of biological processes, including the regulation of protein function, preservation of protein structural integrity, and modulation of enzymatic activities and transcription. nih.gov

Enzymatic and Catalytic Roles of Thiols in Biological Pathways

The unique chemical properties of the thiol group, particularly its nucleophilicity and ability to undergo reversible oxidation, make it a key functional group in a wide range of enzymatic reactions. nih.gov Cysteine residues, with their thiol-containing side chains, are frequently found in the active sites of enzymes where they participate directly in catalysis. researchgate.netnih.gov

A significant number of enzymes rely on the thiol group of a cysteine residue or a thiol-containing coenzyme for their catalytic activity. nih.gov These are broadly referred to as thiol-dependent enzymes.

Examples of Thiol-Dependent Enzymes:

Enzyme FamilyFunctionRole of Thiol
Cysteine Proteases Protein degradationThe cysteine thiol acts as a nucleophile to cleave peptide bonds.
Thiolases Fatty acid metabolism, steroid biogenesisThe thiol group of a cysteine residue forms a covalent intermediate with the substrate. wikipedia.org
Thioredoxins (Trx) Redox signaling, antioxidant defenseContain a CXXC motif where the thiols undergo reversible oxidation-reduction to reduce disulfide bonds in other proteins. nih.gov
Glutaredoxins (Grx) Redox signaling, antioxidant defenseCatalyze the reduction of protein-glutathione mixed disulfides. nih.gov
Peroxiredoxins (Prx) Antioxidant defenseReduce peroxides via a catalytic cysteine that is oxidized to a sulfenic acid. nih.gov

Thiol-Containing Coenzymes:

Coenzyme A (CoA) is a central metabolite and an essential thiol-containing coenzyme in all living organisms. nih.gov Its terminal sulfhydryl group is highly reactive and forms thioester bonds with acyl groups, which are crucial intermediates in fatty acid metabolism and the Krebs cycle. wikipedia.org

The involvement of thiols in enzyme catalysis is diverse and critical for a multitude of biochemical transformations.

Nucleophilic Catalysis: The thiolate anion (RS⁻), the deprotonated form of a thiol, is a potent nucleophile. nih.gov In enzymes like cysteine proteases, the thiolate attacks the carbonyl carbon of a peptide bond, leading to the formation of a covalent acyl-enzyme intermediate and subsequent cleavage of the peptide bond. youtube.com

Thiol-Disulfide Exchange: This is a key mechanism in the folding of proteins that contain disulfide bonds and in redox signaling. nih.gov Enzymes like protein disulfide isomerase (PDI) catalyze the formation and rearrangement of disulfide bonds in newly synthesized proteins through a series of thiol-disulfide exchange reactions. nih.govnih.gov The process involves the attack of a thiolate on a disulfide bond, leading to the formation of a new disulfide bond and a new thiolate. nih.gov

Redox Reactions: As discussed in the antioxidant section, thiol-dependent enzymes like thioredoxins and glutaredoxins catalyze redox reactions by transferring reducing equivalents. nih.gov The catalytic cycle of these enzymes involves the oxidation of their active site thiols and their subsequent regeneration by reductases. nih.gov

Metal Ion Coordination: The thiol group of cysteine is a soft ligand and has a high affinity for binding metal ions such as zinc and iron. nih.gov This interaction is crucial for the structural integrity and catalytic activity of many metalloenzymes.

Contribution of Thiols to Protein Structure and Function

The thiol group of cysteine residues plays a pivotal role in defining and stabilizing the three-dimensional structure of proteins, which is essential for their biological function. creative-proteomics.commetwarebio.com

The formation of disulfide bonds between two cysteine residues is a key mechanism for stabilizing the tertiary and quaternary structures of many proteins, particularly those that are secreted or located on the cell surface. creative-proteomics.commetwarebio.com These covalent cross-links help to maintain the correct protein fold, making the protein more resistant to unfolding and degradation in the extracellular environment. metwarebio.comrsc.org The formation of these bonds is a tightly regulated process that occurs in the endoplasmic reticulum and is catalyzed by enzymes like protein disulfide isomerase. nih.govmetwarebio.comcreative-proteomics.com

Disulfide bonds can be either intramolecular (within the same polypeptide chain) or intermolecular (between different polypeptide chains). metwarebio.com They are critical for the function of many proteins, including antibodies, where they stabilize the antigen-binding site, and some enzymes, where they maintain the integrity of the active site. creative-proteomics.com

While native disulfide bonds are crucial for stability and function, the formation of non-native disulfide bonds can be detrimental, leading to protein misfolding and aggregation. nih.gov The reactivity of thiol groups also makes them susceptible to various post-translational modifications, which can modulate protein function in response to cellular signals and environmental stresses. researchgate.net

The table below summarizes the key roles of thiols in protein structure and function.

FeatureDescriptionSignificance
Disulfide Bonds Covalent bonds formed between the thiol groups of two cysteine residues. metwarebio.comStabilize tertiary and quaternary protein structure, particularly in extracellular proteins. creative-proteomics.commetwarebio.com Essential for the function of many proteins like antibodies and enzymes. creative-proteomics.com
Free Thiols Unpaired cysteine residues within a protein.Can act as nucleophiles in enzymatic catalysis, bind metal ions, and participate in redox signaling. researchgate.netnih.gov Susceptible to oxidative modifications that can alter protein function. researchgate.net
Thiol-Disulfide Exchange Reversible reaction between a thiol and a disulfide bond. nih.govImportant for correct protein folding and the regulation of protein function through redox switches. nih.gov

Formation and Disruption of Disulfide Bonds

The thiol group of 4-(3-Methylphenyl)butane-2-thiol is capable of undergoing oxidation to form a disulfide bond (R-S-S-R'). This reaction involves the removal of hydrogen atoms from two thiol groups, which then form a covalent bond between their sulfur atoms. wikipedia.orgyoutube.com In biological contexts, this is a critical reaction, most notably seen in the formation of disulfide bridges between cysteine residues in proteins. creative-proteomics.comwikipedia.org

These disulfide bonds are crucial for stabilizing the three-dimensional (tertiary and quaternary) structures of many proteins, particularly those secreted into the oxidizing extracellular environment. youtube.comwikipedia.org The formation of these bonds helps to lock a protein into its correct, functional conformation. wikipedia.org The process is not spontaneous but is catalyzed by enzymes such as protein disulfide isomerases (PDI) within cellular compartments like the endoplasmic reticulum. grantome.comoulu.fi

Conversely, disulfide bonds can be broken through a reduction reaction, which regenerates the two original thiol groups. youtube.com This disruption is essential for processes like protein folding, where incorrect disulfide bonds may need to be rearranged, and in cellular compartments like the cytosol, which is maintained as a reducing environment. wikipedia.orgoup.com Biological reducing agents such as glutathione and thioredoxin are responsible for facilitating this cleavage through a process known as thiol-disulfide exchange. youtube.comwikipedia.org The reaction is inhibited at low pH where the protonated thiol form is favored over the more reactive deprotonated thiolate (R-S⁻) form. wikipedia.org

Table 1: Key Reactions of the Thiol Group

Reaction Type Reactant(s) Product(s) Biological Significance
Oxidation 2 R-SH (Thiols) + Oxidant R-S-S-R (Disulfide) + H₂O Protein structure stabilization (disulfide bridges) wikipedia.orgwikipedia.org
Reduction R-S-S-R (Disulfide) + Reductant 2 R-SH (Thiols) Protein folding correction, maintaining reduced state youtube.comgrantome.com

| Thiol-Disulfide Exchange | R-SH + R'-S-S-R' | R-S-S-R' + R'-SH | Rearrangement of disulfide bonds, redox signaling wikipedia.org |

Cysteine Residues as Functional Sites in Proteins

Cysteine is a unique amino acid due to its thiol side chain, making it one of the most conserved residues found in the functional sites of proteins. nih.govnih.gov The thiol group's reactivity allows it to perform several critical functions that could be mimicked by other thiol-containing molecules under specific conditions.

Functional Roles of Cysteine Thiols:

Structural Stability: As detailed above, cysteine residues form disulfide bonds that are vital for the structural integrity of many proteins, such as insulin (B600854) and antibodies. youtube.comwikipedia.org

Catalysis: The thiol group can act as a potent nucleophile in its deprotonated thiolate form. youtube.com This property is central to the catalytic mechanism of numerous enzymes, including cysteine proteases and thiol oxidoreductases. nih.govnih.gov

Metal Binding: The sulfur atom in cysteine has a high affinity for metal ions. nih.govnih.gov Cysteine residues are frequently found in the metal-binding sites of proteins, where they coordinate with ions like zinc (in zinc fingers), iron (in iron-sulfur clusters), and copper. nih.gov This interaction is crucial for both the structure and catalytic function of these metalloproteins.

Redox Regulation: The reversible oxidation of cysteine thiols serves as a molecular switch to regulate protein function in response to cellular redox conditions. nih.govnih.gov This is a key mechanism in redox signaling.

Metal Ion Homeostasis and Chelation by Thiols in Biological Systems

The high affinity of the thiol group for metal ions is a critical aspect of its biological function, extending to metal homeostasis and detoxification. nih.govnih.gov Thiol-containing molecules are primary agents for chelating and managing both essential and toxic heavy metals in biological systems. nih.govnih.gov The sulfur atom acts as a soft donor, binding tightly to soft metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺). nih.govacs.org

Key biological molecules involved in this process include:

Glutathione (GSH): This tripeptide is a crucial intracellular antioxidant and chelating agent. nih.gov It can bind to toxic metals, facilitating their sequestration and excretion from the body, often via the bile. nih.gov

Metallothioneins (MTs): These are small, cysteine-rich proteins that play a central role in the homeostasis of essential metals like zinc and copper and in the detoxification of heavy metals like cadmium. nih.govnih.gov Their numerous cysteine residues allow them to bind multiple metal ions with high affinity.

Chelation therapy for heavy metal poisoning often utilizes compounds with thiol groups, such as dimercaptosuccinic acid (DMSA), which underscores the effectiveness of this functional group in sequestering toxic metals. nih.govnih.gov The ability of this compound to chelate metals would depend on its concentration, accessibility, and the specific coordination chemistry of the metal ion involved. acs.orgrsc.org

Table 2: Affinity of Metal Ions for Thiol Groups

Metal Ion Classification Biological Role/Toxicity Affinity for Thiols
Zinc (Zn²⁺) Borderline Essential cofactor Moderate; involved in protein structural motifs (zinc fingers) nih.gov
Copper (Cu²⁺) Borderline Essential cofactor High; involved in redox enzymes, can be toxic in excess nih.govnih.gov
Iron (Fe²⁺/Fe³⁺) Hard/Borderline Essential cofactor High; key component of iron-sulfur clusters nih.govrsc.org
Mercury (Hg²⁺) Soft Highly Toxic Very High; disrupts protein function by binding to cysteines nih.govnih.gov
Cadmium (Cd²⁺) Soft Highly Toxic Very High; displaces zinc in enzymes, carcinogenic nih.govnih.gov

| Lead (Pb²⁺) | Soft | Highly Toxic | High; interferes with multiple enzyme systems nih.govnih.gov |

Thiol Involvement in Cellular Signaling and Regulation

Beyond static structural roles, the thiol group is a dynamic player in cellular signaling and regulation. The reversible post-translational modification of cysteine residues on proteins is a key mechanism for controlling protein function in response to cellular signals, particularly those involving reactive oxygen species (ROS) and reactive nitrogen species (RNS). creative-proteomics.comnih.gov

This redox signaling allows cells to adapt to changes in their metabolic and stress status. nih.govnih.gov Key thiol modifications include:

S-glutathionylation: The formation of a mixed disulfide bond between a protein cysteine and glutathione. This modification can protect the cysteine from irreversible oxidation and alter the protein's activity or location. nih.govfrontiersin.org

S-nitrosylation: The covalent attachment of a nitric oxide group to a thiol, forming an S-nitrosothiol. This is a key signaling mechanism in cardiovascular regulation and neurotransmission. creative-proteomics.comnih.gov

Sulfenic Acid Formation: The initial, reversible oxidation of a thiol to a sulfenic acid (-SOH) can itself act as a signal or be a precursor to other modifications. nih.gov

These modifications can influence a wide range of cellular processes, including gene expression, cell proliferation, and apoptosis (programmed cell death). creative-proteomics.comwikipedia.org For example, the activity of certain transcription factors and kinases is directly modulated by the redox state of their cysteine residues, allowing the cell to mount a coordinated response to oxidative stress. nih.govwikipedia.org

Microbial Metabolism of Organosulfur Compounds

Microorganisms have evolved diverse metabolic pathways to utilize organosulfur compounds as a source of essential sulfur or as an energy source. jst.go.jpnih.gov The metabolism of a compound like this compound would fall into this broad area of microbial biochemistry.

Biodesulfurization Processes

Biodesulfurization (BDS) is the microbial process of removing sulfur from organic compounds. wikipedia.org This is of significant interest for desulfurizing fossil fuels, which contain complex organosulfur compounds like dibenzothiophene (B1670422) (DBT). wikipedia.orgnih.gov Microbes utilize specific enzymatic pathways to cleave the carbon-sulfur bond.

One of the most studied pathways is the "4S pathway," which removes sulfur from DBT without degrading the valuable carbon backbone. nih.govmdpi.com This pathway involves a series of four enzymatic steps:

Oxidation: Two sequential oxidations of the sulfur atom, catalyzed by a monooxygenase (DszC). wikipedia.orgmdpi.com

C-S Bond Cleavage: A second monooxygenase (DszA) cleaves a C-S bond. wikipedia.orgmdpi.com

Desulfination: The final C-S bond is cleaved by a desulfinase (DszB), releasing the sulfur as sulfite (B76179) (SO₃²⁻) and leaving a hydroxylated hydrocarbon. mdpi.com

Bacteria capable of this process, such as species of Rhodococcus, Gordonia, and Pseudomonas, could potentially metabolize other organosulfur compounds. mdpi.commdpi.com The metabolism of this compound could proceed via similar oxidative pathways, where the thiol group is targeted by microbial enzymes.

Impact on Anaerobic Microbial Metabolism

In anaerobic environments, where oxygen is absent, microbial metabolism relies on other electron acceptors like nitrate (B79036), sulfate, or carbon dioxide. oup.com Organosulfur compounds can significantly impact these microbial communities. oup.com High concentrations of some aromatic sulfides have been shown to be inhibitory to the metabolic activity of methanogenic, sulfate-reducing, and nitrate-reducing microbes. oup.com

Conversely, low-molecular-mass (LMM) thiols are also integral to the metabolism of anaerobic bacteria. frontiersin.orgnih.gov Anaerobes like Geobacter sulfurreducens tightly regulate their internal concentrations of cysteine and other thiols. frontiersin.orgdiva-portal.org These bacteria can produce and excrete thiols to manage metal homeostasis, such as trafficking iron to iron-sulfur proteins. frontiersin.orgdiva-portal.org Studies have shown that these microbes can also actively metabolize externally supplied thiols, sometimes converting them into different compounds to maintain internal cysteine homeostasis. frontiersin.orgdiva-portal.org The presence of this compound in an anaerobic environment could therefore serve as a sulfur source, an inhibitory substance, or a substrate for biotransformation, depending on its concentration and the specific microbial species present. oup.comnih.gov

Environmental and Green Chemistry Aspects of Thiols

Role of Thiols in Plant Stress Response and Environmental Adaptation

Thiols are central to the ability of plants to withstand and adapt to various environmental stresses, including drought, extreme temperatures, high light, and pollutants. nih.govresearchgate.net These stresses often lead to the increased production of reactive oxygen species (ROS), which can damage cells. researchgate.net Thiols, both in small molecules and as part of proteins, form a critical part of the plant's defense system against this oxidative stress. nih.gov

Key thiol-containing molecules and their roles include:

Glutathione (B108866) (GSH): This tripeptide (γ-glutamyl-cysteine-glycine) is the most abundant low-molecular-weight thiol in plant cells and a pivotal antioxidant. nih.govnih.gov It directly scavenges ROS and is a key component of the ascorbate-glutathione cycle, which detoxifies harmful compounds like hydrogen peroxide. researchgate.net The ratio of its reduced form (GSH) to its oxidized form (GSSG) is a critical indicator of the cellular redox state. nih.gov

Cysteine (Cys): This amino acid is the precursor for the synthesis of glutathione and other important sulfur-containing compounds like phytochelatins. nih.govresearchgate.netnih.gov

Phytochelatins (PCs): These are cysteine-rich peptides synthesized from glutathione. nih.gov They play a vital role in detoxifying heavy metals by binding to them (chelation), which facilitates their sequestration into the vacuole, away from sensitive cellular components. researchgate.net

Thioredoxins (TRXs) and Glutaredoxins (GRXs): These are small, ubiquitous proteins that act as oxidoreductases. nih.govnih.gov They use their own cysteine thiol groups to reduce disulfide bonds in other proteins, thereby regulating the activity of numerous enzymes involved in metabolism and stress response. nih.govfrontiersin.org This process, known as thiol-based redox regulation, allows proteins to function as "redox switches," enabling rapid cellular responses to environmental changes. frontiersin.org

An increased capacity to produce and regenerate these thiol compounds is often correlated with enhanced plant resistance to a wide range of abiotic stresses. researchgate.netresearchgate.net

Green Chemistry Principles in Thiol Synthesis and Application

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comsigmaaldrich.com These principles are increasingly being applied to the synthesis and use of thiols and their derivatives, such as disulfides and thiosulfonates. rsc.org

Key green chemistry strategies in thiol-related synthesis include:

Catalysis: Catalytic reagents are preferred over stoichiometric ones because they are used in small amounts and can be recycled. sigmaaldrich.comacs.org For instance, molybdenum-based catalysts have been used for the selective oxidation of thiols to disulfides and thiosulfonates using environmentally benign oxidants like hydrogen peroxide (H₂O₂) or air. rsc.org Metal-free catalytic systems, such as those using ammonium (B1175870) nitrate (B79036) to generate catalytic nitrogen oxides, have also been developed for converting thiols into sulfonyl halogenides, minimizing metal waste. semanticscholar.org

Use of Safer Solvents and Reagents: A major goal of green chemistry is to replace hazardous solvents with greener alternatives. mdpi.com Research has shown that bio-based solvents like ethyl lactate (B86563) can effectively mediate the oxidative coupling of thiols to disulfides without the need for any catalyst or additive. researchgate.net Using air or oxygen as the terminal oxidant is a green approach as it produces water as the only byproduct. semanticscholar.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials from the reactants into the final product. sigmaaldrich.comacs.org Reactions with high atom economy, like certain catalytic hydrogenations, are inherently less wasteful. acs.org

Reduction of Derivatives: Green chemistry encourages avoiding the use of protecting groups, which require additional steps for introduction and removal, generating waste. sigmaaldrich.comacs.org Protecting-group-free strategies for synthesizing thiol-functionalized polyesters have been developed, for example, by using chemoselective catalysis that allows a mercapto-alcohol to initiate polymerization via its hydroxyl group without the thiol group interfering. rsc.org

These approaches contribute to making the synthesis and application of thiol-containing compounds more sustainable and environmentally friendly. rsc.orgcreative-proteomics.com

Analytical Methodologies for Thiol Detection and Quantitation in Research

Chromatographic Techniques for Thiol Separation and Analysis

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and purification of components within a mixture. nih.gov This technique is based on the differential partitioning of analytes between a stationary phase and a mobile phase. nih.gov For thiol analysis, chromatographic methods are particularly valuable for separating individual thiol compounds from complex mixtures, a necessary step for accurate quantification. creative-proteomics.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and analysis of non-volatile or thermally unstable compounds, including thiols. nih.govnih.gov It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase under high pressure, leading to efficient and high-resolution separations. nih.gov

Several detection modes can be coupled with HPLC for thiol analysis, each offering distinct advantages in terms of sensitivity and selectivity.

UV-Visible (UV-Vis) Detection: While thiols themselves may lack strong UV-absorbing groups, derivatization with a suitable chromophore can enable their detection by UV-Vis spectroscopy. mdpi.comnih.gov This method is robust but may have limitations in sensitivity for trace-level analysis. nih.gov

Fluorescence Detection: This is one of the most widely used detection methods for thiols due to its high sensitivity and selectivity. diva-portal.org Since most thiols are not naturally fluorescent, a pre- or post-column derivatization step with a fluorescent reagent is necessary. diva-portal.orgmdpi.com This approach allows for the detection of thiols at very low concentrations, often in the nanomolar range. mdpi.comcapes.gov.br

Electrochemical Detection (ED): ED offers high sensitivity and selectivity for electroactive compounds like thiols. The detection is based on the oxidation or reduction of the thiol group at an electrode surface.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and specific method for thiol analysis. creative-proteomics.comnih.gov MS detection allows for the determination of the molecular weight of the thiol and its fragments, providing structural information and unambiguous identification. creative-proteomics.com Tandem mass spectrometry (MS/MS) further enhances selectivity and is particularly useful for analyzing complex biological or food samples. nih.govnih.gov

Table 1: Comparison of HPLC Detection Modes for Thiol Analysis

Detection ModePrincipleAdvantagesDisadvantages
UV-Visible (UV-Vis) Measures the absorption of UV or visible light by the analyte.Robust, widely available.Lower sensitivity for underivatized thiols. nih.gov
Fluorescence Detects the light emitted by a fluorescent compound after excitation.High sensitivity and selectivity. diva-portal.orgRequires derivatization for non-fluorescent thiols. mdpi.com
Electrochemical (ED) Measures the current resulting from the oxidation or reduction of the analyte.High sensitivity and selectivity for electroactive compounds.Susceptible to electrode fouling.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized analytes.High sensitivity, high selectivity, provides structural information. creative-proteomics.comnih.govHigher cost and complexity.

Capillary Electrophoresis (CE) for Thiol Profiling

Capillary Electrophoresis (CE) is a high-efficiency separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. youtube.com It is performed in a narrow capillary filled with an electrolyte solution. youtube.com CE offers several advantages for thiol analysis, including high separation efficiency, short analysis times, and the requirement for only minute sample volumes. youtube.comnih.gov

Different modes of CE, such as capillary zone electrophoresis (CZE), are employed for separating a wide range of molecules, from small ions to large proteins. youtube.com For thiol analysis, CE is often coupled with sensitive detection methods like laser-induced fluorescence (LIF) to achieve low detection limits, often in the nanomolar range. nih.gov Mass spectrometry can also be coupled with CE (CE-MS) for enhanced identification and characterization of thiols. researchgate.netfrontiersin.org

Derivatization Strategies for Enhanced Thiol Analysis

Due to the inherent properties of thiols, such as their potential lack of strong chromophores or fluorophores and their high reactivity, derivatization is a crucial step in many analytical methods to improve their detection and quantification. nih.govnih.gov This process involves chemically modifying the thiol group to introduce a tag that enhances its detectability by a specific analytical instrument. nih.gov

Development of Thiol-Specific Labeling Reagents

A wide array of derivatization reagents has been developed to specifically target the sulfhydryl group of thiols. nih.gov The choice of reagent depends on the analytical technique being used and the desired properties of the resulting derivative.

For UV-Visible Detection: Reagents containing a chromophore are used. A classic example is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with thiols to produce a colored product that can be measured spectrophotometrically. nih.gov

For Fluorescence Detection: Fluorogenic reagents are employed to attach a fluorescent tag to the thiol. These reagents, such as ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) and maleimide (B117702) derivatives of fluorescent dyes, react with thiols to form highly fluorescent products, enabling sensitive detection. mdpi.comjenabioscience.com

For Mass Spectrometry Detection: Derivatization can be used to improve ionization efficiency and introduce specific fragmentation patterns for enhanced MS analysis. Reagents like 4,4'-dithiodipyridine (DTDP) have been successfully used for the derivatization of volatile thiols in complex matrices, followed by HPLC-MS/MS analysis. nih.govacs.org Selenium-based reagents have also shown high selectivity and efficiency for labeling thiols for MS analysis. pnnl.gov

Table 2: Examples of Thiol-Specific Labeling Reagents

ReagentDetection ModeKey Features
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) UV-VisibleForms a colored product upon reaction with thiols. nih.gov
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F) FluorescenceForms highly fluorescent derivatives with thiols. mdpi.com
Maleimides Fluorescence, MSReact specifically with thiol groups to form stable thioether bonds. jenabioscience.comnih.gov
4,4'-dithiodipyridine (DTDP) MSEffective for derivatizing volatile thiols for HPLC-MS/MS analysis. nih.govacs.org
Ebselen MSA selenium-based reagent that reacts selectively and rapidly with thiols. pnnl.gov

Applications in Qualitative and Quantitative Analysis of Thiol Compounds

Derivatization strategies are instrumental in both the qualitative and quantitative analysis of thiols.

Qualitative Analysis: Derivatization can aid in the identification of unknown thiols by providing a specific tag that can be easily detected. In mass spectrometry, the mass shift caused by the derivatizing agent can confirm the presence of a thiol group in a molecule. pnnl.gov

Quantitative Analysis: For accurate quantification, the derivatization reaction must be complete and reproducible. nih.gov By using a known concentration of a labeling reagent and measuring the amount of the resulting derivative, the concentration of the thiol in the original sample can be determined. mdpi.comacs.org Stable isotope-labeled internal standards are often used in conjunction with derivatization and MS detection to achieve high accuracy and precision in quantitative analysis. acs.org

The application of these derivatization techniques has been crucial in various research areas. For instance, in food chemistry, the analysis of potent thiols in wine, which contribute significantly to its aroma, has been made possible through derivatization followed by HPLC-MS/MS. acs.org In clinical and biological research, derivatization methods are essential for quantifying low-molecular-weight thiols in plasma and cells, providing insights into oxidative stress and various disease states. mdpi.comnih.govnih.gov

Future Research Directions and Emerging Paradigms for 4 3 Methylphenyl Butane 2 Thiol Research

Development of Novel Synthetic Routes for Specific Thiol Architectures

The synthesis of structurally defined thiols is fundamental to exploring their properties and applications. For a molecule like 4-(3-Methylphenyl)butane-2-thiol, with its specific stereochemistry and substitution pattern, the development of efficient and selective synthetic methodologies is a critical research frontier.

Future synthetic strategies will likely move beyond traditional methods, which often involve harsh reagents and offer limited control over stereochemistry. The synthesis of thiols can be approached through various methods, including the reaction of alkyl halides with a hydrosulfide (B80085) salt or the reduction of corresponding disulfides. youtube.comyoutube.com A common laboratory preparation involves the S-alkylation of thiourea (B124793) followed by hydrolysis, or the use of thiolacetic acid. youtube.com For aromatic thiols, methods like the reduction of sulfonyl chlorides or the Newman-Kwart rearrangement are employed. researchgate.net

For a specific architecture like this compound, asymmetric synthesis will be paramount. This could involve the use of chiral auxiliaries, catalysts, or starting materials to control the stereochemistry at the C2 position. For instance, the development of catalytic asymmetric methods for the addition of a thiol group to a prochiral precursor, such as 4-(3-methylphenyl)but-1-ene, would be a significant advancement.

Table 1: Potential Synthetic Approaches for this compound

Synthetic ApproachDescriptionPotential Advantages
Asymmetric Catalysis Use of chiral transition metal catalysts or organocatalysts to induce stereoselectivity in the thiol addition to an alkene or reduction of a ketone precursor.High enantiomeric excess, catalytic nature reduces waste.
Chiral Pool Synthesis Starting from a readily available chiral molecule that already contains the desired stereocenter.Predictable stereochemistry.
Enzymatic Resolution Use of enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired thiol.High selectivity under mild conditions.
Nucleophilic Ring Opening Opening of a chiral epoxide with a sulfur nucleophile.Good control over stereochemistry.

Future research in this area should focus on developing synthetic routes that are not only efficient and stereoselective but also adhere to the principles of green chemistry, minimizing waste and the use of hazardous reagents.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers a powerful tool to predict and understand the behavior of molecules like this compound without the need for extensive and costly laboratory experiments. chemsrc.com The application of advanced computational models can provide deep insights into the relationship between the molecule's three-dimensional structure and its chemical reactivity.

For this compound, computational studies could focus on several key areas. Density Functional Theory (DFT) calculations can be employed to determine the molecule's preferred conformations, bond dissociation energies, and the acidity of the thiol proton (pKa). mdpi.comresearchgate.net These fundamental properties are crucial for understanding its reactivity in various chemical environments.

Furthermore, computational models can be used to simulate reaction mechanisms. For instance, modeling the oxidation of the thiol to a disulfide or its reaction as a nucleophile can elucidate the transition state geometries and activation energies, providing a detailed picture of the reaction pathway. acs.org This understanding is critical for designing new reactions and predicting the stability of the compound.

Table 2: Key Parameters for Computational Modeling of this compound

ParameterComputational MethodSignificance
Molecular Geometry DFT, Ab initio methodsDetermines steric hindrance and potential interaction sites.
HOMO-LUMO Energies DFTPredicts reactivity, with HOMO related to nucleophilicity and LUMO to electrophilicity.
pKa of Thiol Group Solvation models with DFTIndicates the ease of deprotonation to the thiolate, a key reactive species.
Bond Dissociation Energy (S-H) DFTRelates to antioxidant potential and radical scavenging ability.
Reaction Pathways Transition state theory, QM/MMElucidates mechanisms of oxidation, nucleophilic attack, and other reactions.

Emerging paradigms in computational chemistry, such as the use of machine learning and artificial intelligence to analyze large datasets of chemical information, could further accelerate the prediction of properties and reactivity for new thiol architectures.

Exploration of Undiscovered Biochemical Pathways Involving Thiol Systems

Thiols play a myriad of roles in biological systems, from acting as antioxidants to participating in enzymatic reactions and protein structure. mdpi.com While the biochemical pathways of common thiols like cysteine and glutathione (B108866) are well-studied, the roles of more complex, non-proteinogenic thiols are largely unknown.

Future research should investigate the potential for this compound and structurally similar aromatic thiols to interact with biological systems. A key area of exploration would be their involvement in redox processes. The thiol group can undergo oxidation to form disulfides, and this reversible reaction is a cornerstone of cellular redox regulation. mdpi.com Investigating whether this compound can participate in such cycles, perhaps by interacting with biological oxidants and reductants, would be a significant contribution.

Another avenue of research is the potential for this compound to be a substrate or inhibitor of enzymes. Many enzymes that metabolize xenobiotics, such as cytochrome P450s or glutathione S-transferases, could potentially interact with an aromatic thiol. The biosynthesis of some sulfur-containing cofactors and secondary metabolites is catalyzed by radical S-adenosylmethionine (SAM) enzymes, which facilitate the insertion of sulfur into unreactive C-H bonds. nih.govnih.gov It is conceivable that analogous, yet undiscovered, pathways could involve aromatic thiols.

The exploration of these potential biochemical roles will require a combination of in vitro enzymatic assays and in vivo studies using model organisms.

Innovation in Analytical Techniques for Complex Thiol Mixtures

The analysis of thiols, particularly in complex matrices like biological samples or environmental systems, presents a significant challenge due to their reactivity and often low concentrations. nih.govresearchgate.net The development of innovative analytical techniques is therefore crucial for advancing research on compounds like this compound.

Current methods for thiol analysis often rely on derivatization to improve detection and separation, followed by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). nih.govunipd.it For a specific compound like this compound, method development would need to focus on achieving high sensitivity and selectivity.

Future innovations in this area could include the development of novel derivatizing agents that are highly specific for thiols and provide a strong signal in MS or fluorescence detection. Additionally, advances in separation science, such as the use of multidimensional chromatography, could provide the necessary resolving power to separate complex mixtures of thiols and their various oxidized forms. mdpi.comresearchgate.net

Table 3: Emerging Analytical Techniques for Thiol Analysis

TechniquePrinciplePotential Application for this compound
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements, enabling confident identification of unknown compounds.Identification of the compound and its metabolites in complex mixtures without the need for authentic standards.
Chemical Probes and Sensors Molecules designed to selectively react with thiols and produce a measurable signal (e.g., fluorescence).Real-time monitoring of the thiol in biological systems or chemical reactions.
Ion Mobility-Mass Spectrometry (IM-MS) Separates ions based on their size and shape in the gas phase, providing an additional dimension of separation.Separation of isomers and conformers of the thiol and its derivatives.
Advanced Sample Preparation Techniques like solid-phase microextraction (SPME) or selective sorbents to concentrate thiols from complex samples.Improving detection limits for trace-level analysis in various matrices.

The integration of these advanced analytical techniques will be essential for a comprehensive understanding of the chemistry and potential biological relevance of this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Methylphenyl)butane-2-thiol, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 4-(3-Methylphenyl)butane-2-ol with thiourea in acidic conditions (e.g., HCl) followed by hydrolysis can yield the thiol derivative. Optimizing reaction time (12–24 hours) and temperature (70–90°C) improves yields. Solvents like ethanol or DMF enhance solubility of intermediates .
  • Key Parameters : Monitor reaction progress via TLC (Rf ~0.4 in hexane:ethyl acetate 8:2). Purify via column chromatography (silica gel, gradient elution) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of analytical techniques:

  • HPLC : C18 column, mobile phase acetonitrile/water (70:30), retention time ~8.2 min.
  • NMR : Key signals include δ 1.6–1.8 ppm (CH2 adjacent to thiol), δ 2.3 ppm (methyl group on phenyl), and δ 7.2–7.4 ppm (aromatic protons) .
  • Mass Spectrometry : ESI-MS m/z calculated for C11H14S: 178.08; observed: 178.1 (M+H⁺) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

  • Methodological Answer : Oxidation of the thiol group to disulfides is a major issue. Use inert atmospheres (N2/Ar) and reducing agents like TCEP (tris(2-carboxyethyl)phosphine). Side products from incomplete substitution can be minimized by stoichiometric excess of thiourea (1.5 eq.) .

Advanced Research Questions

Q. How does the steric and electronic environment of the 3-methylphenyl group influence the reactivity of this compound in catalytic systems?

  • Methodological Answer : The methyl group at the meta position introduces steric hindrance, reducing accessibility to the thiol group in metal-catalyzed reactions. DFT calculations (B3LYP/6-31G*) show a 15% decrease in binding affinity to palladium catalysts compared to unsubstituted analogs. Experimental validation via kinetic studies (e.g., monitoring Suzuki coupling rates) is recommended .

Q. What strategies enable enantioselective synthesis of this compound derivatives?

  • Methodological Answer : Rhodium-catalyzed desymmetrization of meso-alkenes (e.g., cyclopentene derivatives) using chiral ligands like (R)-BINAP achieves enantiomeric excess (ee) >90%. Reaction conditions: 1 mol% [Rh(cod)Cl]2, 2.5 mol% ligand, H2 (1 atm), 25°C, 12 hours .

Q. How can computational modeling predict the biological activity of this compound analogs?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., cytochrome P450 enzymes). Use QSAR models trained on thiol-containing inhibitors to predict IC50 values. Validate with in vitro assays (e.g., enzyme inhibition kinetics using fluorogenic substrates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.